molecular formula C14H17N3O B5706000 N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 515846-49-8

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5706000
CAS No.: 515846-49-8
M. Wt: 243.30 g/mol
InChI Key: LRILOTQMRQWMOA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the introduction of the carboxamide group. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly used.

Major Products Formed

    Oxidation: Formation of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxylic acid
  • N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-amine
  • N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-17-8-7-13(16-17)14(18)15-12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILOTQMRQWMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193201
Record name 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515846-49-8
Record name 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515846-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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